N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide

Lipophilicity Drug-likeness Lead optimization

N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a synthetic pyridazinone derivative characterized by a 6-oxo-1,6-dihydropyridazine core, a thiophen-2-yl substituent at the 3-position, and an N-(3-fluorophenyl)acetamide side chain. Its molecular formula is C₁₆H₁₂FN₃O₂S (MW 329.4 g/mol) with a computed logP of 2.5 and 4 rotatable bonds.

Molecular Formula C16H12FN3O2S
Molecular Weight 329.35
CAS No. 941929-88-0
Cat. No. B2585366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide
CAS941929-88-0
Molecular FormulaC16H12FN3O2S
Molecular Weight329.35
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
InChIInChI=1S/C16H12FN3O2S/c17-11-3-1-4-12(9-11)18-15(21)10-20-16(22)7-6-13(19-20)14-5-2-8-23-14/h1-9H,10H2,(H,18,21)
InChIKeySIMLWQSPVYVCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide (CAS 941929-88-0) – Compound Identity and Procurement Context


N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a synthetic pyridazinone derivative characterized by a 6-oxo-1,6-dihydropyridazine core, a thiophen-2-yl substituent at the 3-position, and an N-(3-fluorophenyl)acetamide side chain [1]. Its molecular formula is C₁₆H₁₂FN₃O₂S (MW 329.4 g/mol) with a computed logP of 2.5 and 4 rotatable bonds [1]. The compound is catalogued in the PubChem database (CID 7659561) and is offered as a screening compound by several chemical suppliers, though peer-reviewed pharmacological profiling data remain extremely scarce [1].

Why Generic Substitution of N-(3-Fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide with In‑Class Analogs Carries Procurement Risk


Pyridazinone acetamides bearing different N‑aryl substituents exhibit divergent physicochemical and conformational properties that can translate into altered target engagement, solubility, and metabolic stability [1]. The 3‑fluorophenyl group imparts a distinct electron‑withdrawing effect and lipophilicity relative to chloro, methyl, or unsubstituted phenyl analogs, potentially shifting hydrogen‑bond acceptor/donor profiles and off‑target liability [1]. Without head‑to‑head biological comparison data, assuming functional equivalence between ostensibly similar pyridazinone derivatives introduces significant scientific and procurement risk, particularly when transitioning from exploratory screening to lead optimization [1].

Quantitative Differentiation Evidence for N-(3-Fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide (941929-88-0) vs. Structural Analogs


Lipophilicity Shift (LogP) vs. Unsubstituted Phenyl Analog Affects Predicted Membrane Permeability

The 3‑fluorophenyl substituent increases computed logP by approximately +0.4 log units relative to the unsubstituted phenyl analog (N‑phenyl‑2‑[6‑oxo‑3‑(thiophen‑2‑yl)‑1,6‑dihydropyridazin‑1‑yl]acetamide), indicating moderately enhanced lipophilicity that may improve passive membrane permeability while preserving a favorable drug‑likeness window [1][2]. Excessive lipophilicity (>5) is associated with promiscuous binding and poor solubility; the 3‑fluoro congener remains well within the optimal range (logP <5) [2].

Lipophilicity Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) Comparison Suggests Similar Passive Absorption but Distinct Hydrogen‑Bonding Capacity

Both the 3‑fluorophenyl compound and its 4‑fluorophenyl isomer share a computed TPSA of approximately 86.2 Ų, well below the 140 Ų threshold commonly associated with good oral absorption [1]. However, the position of the fluorine atom alters the electronic distribution on the aromatic ring, which can differentially influence π‑stacking and halogen‑bonding interactions with biological targets [2]. While the TPSA values are identical, the 3‑fluoro substitution pattern has been shown in related chemotypes to confer distinct selectivity profiles, underscoring that TPSA alone cannot predict target‑specific behavior [2].

Polar surface area ADME Bioavailability

Hydrogen‑Bond Donor Count Reduction vs. the 3‑Chloro Analog Modulates Solubility and Target Interaction Potential

The target compound contains a single hydrogen‑bond donor (the amide NH), identical to its 3‑chlorophenyl congener [1]. However, the stronger electron‑withdrawing effect of fluorine (σₘ = +0.34) compared to chlorine (σₘ = +0.37) can differentially polarize the amide bond, subtly altering the hydrogen‑bond donor strength and the geometry of the acetamide linker [2]. This may affect binding to proteins that rely on precise H‑bond networks, even when the donor count is unchanged [2].

Hydrogen bonding Solubility Selectivity

Rotatable Bond Equivalence with Key Analogs Maintains Similar Conformational Entropy While Halogen Identity Varies

The target compound possesses 4 rotatable bonds, identical to the 3‑chloro, 4‑fluoro, and unsubstituted phenyl analogs [1]. This indicates comparable conformational flexibility and likely similar entropic penalties upon binding [2]. However, differences in halogen van der Waals radii (F = 1.47 Å, Cl = 1.75 Å) can lead to distinct steric clashes within binding pockets, even when rotatable bond count is conserved [2]. Thus, equipotent activity cannot be assumed from rotatable bond parity alone.

Molecular flexibility Conformational analysis SAR

Recommended Application Scenarios for N-(3-Fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide Based on Current Evidence


Exploratory Kinase or PDE Inhibitor Screening Where Fluorination Influences Target Residence Time

The moderate logP and single H‑bond donor of this compound suit it for primary screening against kinase or phosphodiesterase panels. The 3‑fluoro substituent may confer slower off‑rates compared to the unsubstituted phenyl analog, making it a useful tool for probing halogen‑bonding contributions to target residence time [1].

Structure–Activity Relationship (SAR) Studies Exploring Halogen Position Effects on Cellular Potency

As part of a matrix of substituted pyridazinone acetamides, this 3‑fluoro variant serves as a key comparator to 2‑fluoro, 4‑fluoro, and chloro isomers to deconvolute electronic vs. steric contributions to cellular activity. Its distinct Hammett σₘ value allows systematic exploration of aryl substituent effects [1].

Permeability and Efflux Ratio Assessment in Caco‑2 or MDCK Monolayers

With a computed logP of 2.5 and TPSA of 86.2 Ų, the compound is predicted to exhibit moderate passive permeability. It can be used as a calibration standard in permeability assays when comparing pyridazinone analogs, helping to establish in vitro–in vivo permeability correlations [1].

Solubility‑Optimization Studies for Early‑Stage Lead Development

The compound’s moderate lipophilicity and single H‑bond donor make it a candidate for formulation screens aimed at balancing solubility and permeability. It can serve as a reference point for assessing the impact of fluorine substitution on thermodynamic solubility in biorelevant media [1].

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